4,4,4-Trifluorobutanal
Overview
Description
4,4,4-Trifluorobutanal, also known as this compound, is a useful research compound. Its molecular formula is C4H5F3O and its molecular weight is 126.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
Hydroformylation of Trifluoropropene : 4,4,4-Trifluorobutanal is synthesized via Rh-catalyzed hydroformylation of 3,3,3-trifluoropropene. This process achieves a high aldehyde yield (90%) and a favorable ratio of linear to branched aldehyde, demonstrating its efficiency and selectivity in producing this compound (Ohtsuka, Kobayashi, & Yamakawa, 2014).
NMR Characterization : Nuclear magnetic resonance (NMR) studies have been conducted on compounds like 2-chloro-1,4-dibromo-1,2,2-trifluorobutane, providing insights into their chemical shifts and coupling constants. These studies help in understanding the molecular structure and behavior of such fluorinated compounds (Hinton & Jaques, 1975).
Chemical Properties and Reactions
Reaction on Mo(110) Surface : The reaction of 4,4,4-trifluorobutanethiol on Mo(110) was studied, revealing important differences in decomposition pathways and product formation due to the presence of fluorine and the length of the alkyl chain. This research contributes to understanding surface chemistry and reaction mechanisms of fluorinated compounds (Napier & Friend, 1996).
Catalytic Activity in Alkylation : Triflic acid catalyzed alkylation with trifluoroethanol as a promoter, achieving high selectivity and research octane number. This demonstrates the potential of using fluorinated compounds in catalytic processes for enhanced efficiency and selectivity (Ren et al., 2012).
Spectroscopy and Analysis
Rotational Spectroscopy : Studies on the rotational spectra of 4,4,4-trifluorobutyric acid and its complex with formic acid provide valuable data on molecular structures and interactions. This contributes to a deeper understanding of molecular dynamics and properties (Choi et al., 2017).
Conformational Landscape : Research on 4,4,4-trifluoro-1-butanol has shed light on its conformational landscape and relaxation paths. This helps in understanding the molecular behavior and potential applications in various fields (Lu et al., 2020).
Material Synthesis and Applications
High-Performance Cathodes and Anodes : The use of ethyl 4,4,4-trifluorobutyrate in stabilizing the interface structure of Ni-rich cathodes and graphite anodes in batteries demonstrates its potential in enhancing the performance and stability of energy storage devices (Kim et al., 2018).
Synthesis of Aromatic Compounds : The preparation of 4,4,4-trifluorobut-2-yn-1-ones and their conversion into aromatic and heteroaromatic compounds highlights the versatility of this compound in organic synthesis (Yamazaki et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
4,4,4-trifluorobutanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJCDNUXDWFVFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380365 | |
Record name | 4,4,4-trifluorobutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406-87-1 | |
Record name | 4,4,4-trifluorobutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,4-trifluorobutanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4,4,4-Trifluorobutanal in chemical synthesis?
A1: this compound is a valuable intermediate in organic synthesis. One prominent application is its use in the hydroformylation reaction to produce aldehydes. [] Specifically, this compound can be synthesized with high selectivity from 3,3,3-trifluoropropene using a rhodium-based catalyst with Xantphos ligand. [] This reaction pathway highlights the potential of this compound as a building block for more complex fluorinated molecules.
Q2: How do atmospheric conditions affect the stability and reactivity of this compound?
A2: Theoretical studies have investigated the gas-phase reactions of this compound with hydroxyl radicals (OH) under atmospheric pressure and varying temperatures (250-400K). [] This research is crucial for understanding the compound's fate and potential impact on the environment. While specific results regarding stability and degradation pathways are not provided in the abstract, this study highlights the importance of considering environmental factors when working with this compound.
Q3: What are the innovative synthetic routes for producing this compound?
A3: Beyond traditional chemical synthesis, electrochemical methods offer a promising alternative for producing this compound. [] While details of the electrochemical process are not elaborated upon in the abstract, this research suggests a potentially more sustainable and environmentally friendly approach compared to conventional methods.
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